4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine
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Overview
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine is a complex organic compound that features a pyrazole ring substituted with a bromine atom, an azetidine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine typically involves multiple steps:
Synthesis of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Formation of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Coupling reactions: The final step involves coupling the 4-bromo-1H-pyrazole with the azetidine and pyrimidine rings using reagents like palladium catalysts under specific conditions.
Chemical Reactions Analysis
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine can undergo various chemical reactions:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, forming more complex structures.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Materials science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The azetidine and pyrimidine rings can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-1H-pyrazole: A simpler structure that serves as a precursor in the synthesis of more complex compounds.
1-methyl-4-bromo-1H-pyrazole: Another derivative of pyrazole with similar reactivity but different substitution patterns.
4-bromo-3-ethyl-1-methyl-1H-pyrazole: A more complex pyrazole derivative with additional functional groups.
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine stands out due to its unique combination of pyrazole, azetidine, and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14BrN5 |
---|---|
Molecular Weight |
308.18 g/mol |
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methylpyrimidine |
InChI |
InChI=1S/C12H14BrN5/c1-9-14-3-2-12(16-9)17-5-10(6-17)7-18-8-11(13)4-15-18/h2-4,8,10H,5-7H2,1H3 |
InChI Key |
UGBOUDCBQXFURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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